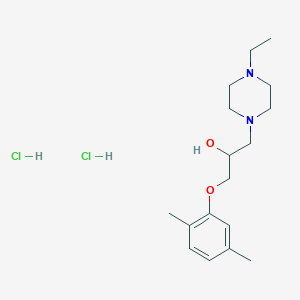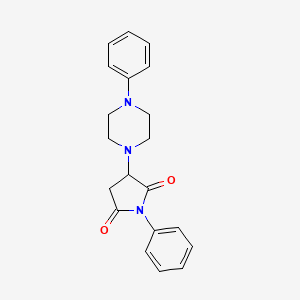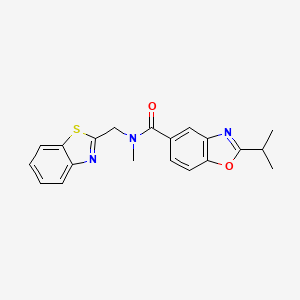
1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in treating various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mécanisme D'action
1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D4 receptor. By blocking the activity of this receptor, 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride may help to regulate dopamine levels in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride can have a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine release in the prefrontal cortex, which may help to improve cognitive function. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is that it is a selective dopamine D4 receptor antagonist, which means that it can be used to specifically target this receptor. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. For example, more studies are needed to determine its efficacy in treating neurological disorders such as schizophrenia, ADHD, and drug addiction. Additionally, more research is needed to understand the biochemical and physiological effects of 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, and to identify any potential side effects or safety concerns. Finally, further research is needed to develop more efficient synthesis methods for 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, which could help to make it more widely available for research purposes.
Méthodes De Synthèse
The synthesis of 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves several steps. The starting material is 2,5-dimethylphenol, which is converted to 2,5-dimethylphenyl ether. This is then reacted with 4-ethylpiperazine to form 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)propane. The final step involves the conversion of the propane derivative to the dihydrochloride salt of 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride.
Applications De Recherche Scientifique
1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. Studies have suggested that 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride may be effective in treating schizophrenia, ADHD, and drug addiction.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-4-18-7-9-19(10-8-18)12-16(20)13-21-17-11-14(2)5-6-15(17)3;;/h5-6,11,16,20H,4,7-10,12-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNZEYRNOQDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5744872 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)


![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)


![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)